Ethyl 2-fluoro-4,5-dimethoxybenzoate

Catalog No.
S14584789
CAS No.
M.F
C11H13FO4
M. Wt
228.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-fluoro-4,5-dimethoxybenzoate

Product Name

Ethyl 2-fluoro-4,5-dimethoxybenzoate

IUPAC Name

ethyl 2-fluoro-4,5-dimethoxybenzoate

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

InChI

InChI=1S/C11H13FO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3

InChI Key

DNRQHJWYSJJNST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)OC)OC

Ethyl 2-fluoro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13FO4C_{11}H_{13}FO_4 and a molecular weight of approximately 228.22 g/mol. It is classified under benzoate esters and features a benzoic acid derivative where two methoxy groups are positioned at the 4 and 5 positions, and a fluorine atom is substituted at the 2 position of the aromatic ring. The compound is identified by its CAS number 773134-89-7 and has various applications in chemical synthesis and research.

Typical for esters and aromatic compounds:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield 2-fluoro-4,5-dimethoxybenzoic acid and ethanol.
  • Esterification: It can react with alcohols to form new esters through transesterification reactions.

Research indicates that compounds similar to ethyl 2-fluoro-4,5-dimethoxybenzoate may exhibit various biological activities, including:

  • Antimicrobial Properties: Some benzoate derivatives have shown effectiveness against certain bacterial strains.
  • Antioxidant Activity: The presence of methoxy groups may contribute to antioxidant effects, potentially providing protective benefits against oxidative stress.
  • Pharmacological Potential: Compounds with similar structures are often investigated for their potential as drug candidates due to their ability to interact with biological targets.

Ethyl 2-fluoro-4,5-dimethoxybenzoate can be synthesized via several methods:

  • Direct Fluorination: Starting from 4,5-dimethoxybenzoic acid, fluorination can be achieved using fluorinating agents like sulfur tetrafluoride or other mild fluorinating reagents.
  • Esterification Reaction: The compound can be synthesized by reacting 2-fluoro-4,5-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst.
  • Modified Fischer Esterification: Utilizing acyl chlorides derived from the corresponding acids can also yield the desired ester.

Ethyl 2-fluoro-4,5-dimethoxybenzoate finds applications in various fields:

  • Chemical Research: It serves as an intermediate in organic synthesis and medicinal chemistry.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic uses due to their potential biological activities.
  • Agricultural Chemistry: Compounds like this may be investigated for use in agrochemicals or as pesticides.

Several compounds share structural similarities with ethyl 2-fluoro-4,5-dimethoxybenzoate. These include:

Compound NameCAS NumberSimilarity Index
Ethyl 2-fluoro-4-methoxybenzoate773135-34-50.98
Ethyl 2-fluoro-5-methoxybenzoate773134-95-50.96
Methyl 2-fluoro-4-methoxybenzoate128272-26-40.96
Methyl 4-(benzyloxy)-2-fluorobenzoate1221179-04-90.96
Methyl 4-ethoxy-2-fluorobenzoate1314987-36-40.96

Uniqueness

Ethyl 2-fluoro-4,5-dimethoxybenzoate is distinguished by its specific substitution pattern on the aromatic ring, particularly the presence of two methoxy groups at the para positions relative to each other and a fluorine atom at the ortho position. This unique arrangement may influence its reactivity and biological activity compared to similar compounds that lack one or more of these functional groups.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

228.07978705 g/mol

Monoisotopic Mass

228.07978705 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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